![molecular formula C14H23NO4 B12835426 tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12835426.png)
tert-Butyl (R)-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction between a piperidine and a tetrahydrofuran ring.
Métodos De Preparación
The synthesis of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal in toluene under reflux conditions . The reaction yields a mixture of isomeric condensation products, which can be separated based on their solubility in hexane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Análisis De Reacciones Químicas
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Condensation Reactions: Reacts with N,N-dimethylformamide dimethyl acetal to form isomeric condensation products.
Reduction and Oxidation: Can be reduced or oxidized under specific conditions to yield different products.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atom in the piperidine ring.
Common reagents used in these reactions include hydrazine hydrate, which is used to form spirocyclic pyrazoles, and hydrogen chloride in dioxane for further functionalization .
Aplicaciones Científicas De Investigación
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of other biologically active heterocyclic compounds.
Medicinal Chemistry:
Material Science: May be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity, making tert-Butyl ®-3-hydroxy-1-oxo-8-azaspiro[4.5]decane-8-carboxylate unique in its applications and properties.
Propiedades
Fórmula molecular |
C14H23NO4 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-hydroxy-4-oxo-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)9-10(16)8-11(14)17/h10,16H,4-9H2,1-3H3/t10-/m0/s1 |
Clave InChI |
BNDBURMGSFFGLG-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](CC2=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)
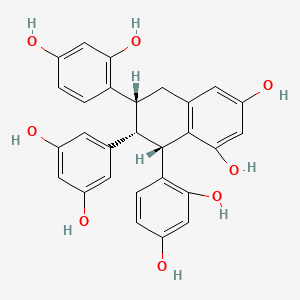
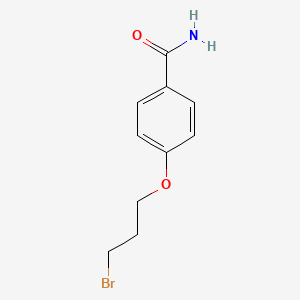
![rel-5-(((((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methoxy)carbonyl)amino)pentanoic acid](/img/structure/B12835366.png)
![(E)-3-(4-(1-(1-Cyclohexyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)cyclopentanecarboxamido)phenyl)acrylic acid](/img/structure/B12835368.png)
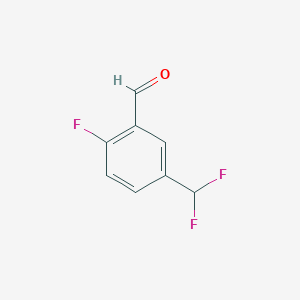

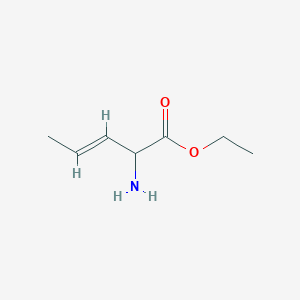

![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
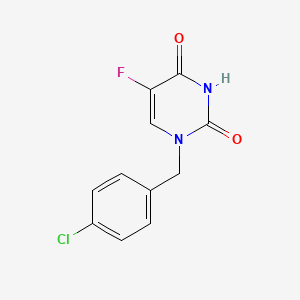
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-p-tolylamino-propionamide](/img/structure/B12835410.png)
